5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method includes the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl or chlorophenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a critical step in a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide: Known for its significant anticancer activity.
1,2,4-Triazole derivatives: These compounds also exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Uniqueness
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, benzyl group, and chlorophenyl group on the triazole ring makes it a versatile compound for various applications in medicinal chemistry and other fields.
Biological Activity
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The molecular structure of this compound features a triazole ring connected to a benzyl and a chlorophenyl substituent. The presence of the amino and carboxamide groups contributes to its biological activity. The compound exhibits tautomerism, which can influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves microwave-assisted nucleophilic ring opening reactions, allowing for efficient formation of the triazole framework. Variations in synthesis methods can lead to different derivatives with modified biological profiles .
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting thymidylate synthase (TS), an important target in cancer therapy. The IC50 values for these compounds ranged from 1.95 to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial effects of triazole derivatives have also been extensively studied. The compound has demonstrated inhibitory activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that the triazole ring enhances the interaction with microbial targets, leading to effective inhibition .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
-
Case Study on Anticancer Activity :
- Compound : this compound.
- Findings : Exhibited significant inhibition of TS with an IC50 value lower than that of conventional chemotherapeutics.
- Mechanism : Inhibition of cell proliferation through targeted action on metabolic pathways essential for cancer cell growth.
-
Case Study on Antimicrobial Activity :
- Compounds Tested : Various 1,2,3-triazole derivatives.
- Results : Some derivatives showed good inhibition against E. coli and S. aureus, with varying degrees of effectiveness depending on structural modifications.
- : Structural modifications in the triazole ring can enhance antimicrobial efficacy.
Data Summary
Biological Activity | IC50 (µM) | Target |
---|---|---|
Thymidylate Synthase Inhibition | 1.95 - 4.24 | Cancer Cells |
Antimicrobial Activity (E. coli) | Varies | Bacterial Strains |
Antimicrobial Activity (S. aureus) | Varies | Bacterial Strains |
Properties
IUPAC Name |
5-amino-N-benzyl-1-(3-chlorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-12-7-4-8-13(9-12)22-15(18)14(20-21-22)16(23)19-10-11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCZFHGUTHWAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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